(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-fluorobenzaldehyde with a chiral amine, followed by reduction to form the desired amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry. The use of automated systems and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(3-fluorophenyl)ethanol
- (S)-2-Amino-2-(3-fluorophenyl)ethanol
Uniqueness
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a methylpropan-1-amine backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chiral center at the second carbon, a fluorophenyl group, and a branched alkyl chain. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorinated phenyl group is believed to modulate the activity of these molecular targets, leading to therapeutic effects.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing intracellular signaling pathways.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurotransmission.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in vitro. For instance, it inhibited interleukin (IL)-1β and tumor necrosis factor (TNF)-α release in activated microglial cells, suggesting its potential use in neuroinflammatory conditions.
2. Neuroprotective Properties
In models of neurodegenerative diseases, such as Alzheimer's disease, the compound showed promise in improving neuronal survival and reducing microglial activation. This was evidenced by decreased plaque load and enhanced cognitive function in animal studies.
3. Antimicrobial Activity
Preliminary investigations have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies
Several studies have focused on the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry highlighted its anti-inflammatory effects in a mouse model of neuroinflammation. The compound reduced cytokine levels significantly compared to controls, indicating its therapeutic potential for neurodegenerative diseases .
- Study 2 : Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in infectious disease treatment .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Anti-inflammatory, Neuroprotective | Fluorinated phenyl group enhances activity |
3-(4-Fluorophenyl)propanamide | Antimicrobial | Lacks chiral center |
3-Amino-3-(3-fluorophenyl)propanamide | Enzyme inhibition | Different functional group |
Properties
IUPAC Name |
(2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROZDPHXOAMLPC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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